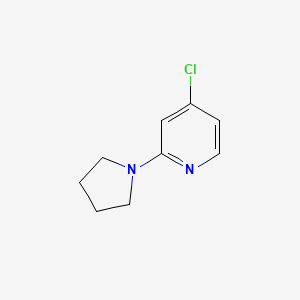

4-Chloro-2-(pyrrolidin-1-yl)pyridine

Description

BenchChem offers high-quality 4-Chloro-2-(pyrrolidin-1-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(pyrrolidin-1-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBUXNZPPWMZQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670373 | |

| Record name | 4-Chloro-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209459-01-7 | |

| Record name | 4-Chloro-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The document delves into the strategic importance of the pyrrolidine and pyridine moieties, the mechanistic principles governing the synthesis, a detailed and field-proven experimental protocol, and the characterization of the final compound. By explaining the causality behind experimental choices, this guide aims to equip researchers with the knowledge to reliably synthesize this valuable intermediate for applications in medicinal chemistry.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, owing to its ability to engage in hydrogen bonding and its versatile reactivity, which allows for a wide range of chemical modifications.[1][2] Similarly, the pyrrolidine ring, a five-membered nitrogen heterocycle, is a prevalent feature in many FDA-approved drugs and natural products, valued for its contribution to the three-dimensional structure and physicochemical properties of a molecule.[3] The strategic combination of these two pharmacophores in 4-Chloro-2-(pyrrolidin-1-yl)pyridine results in a key building block for the synthesis of more complex molecules with potential therapeutic applications.[4] This guide focuses on the practical synthesis of this important intermediate, providing both theoretical understanding and actionable experimental procedures.

The Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental in the functionalization of heteroaromatic systems. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the ring electron-deficient and thus susceptible to attack by nucleophiles, particularly at the ortho (C2) and para (C4) positions.

Regioselectivity in the Reaction of 2,4-Dichloropyridine

The starting material for this synthesis is 2,4-dichloropyridine. In principle, a nucleophile can attack either the C2 or the C4 position, displacing one of the chloro substituents. Theoretical considerations and frontier molecular orbital theory suggest that for many dihalopyridines and related systems, nucleophilic attack is favored at the 4-position. This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during the reaction.

However, the synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine requires selective substitution at the C2 position. This is achieved through careful control of reaction conditions, as detailed in the experimental protocol. The choice of a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) and elevated temperatures can influence the regioselectivity of the reaction, favoring the formation of the desired 2-substituted product.

Experimental Protocol: A Self-Validating System

The following protocol is a robust and reliable method for the synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine, adapted from established procedures.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| 2,4-Dichloropyridine | 147.99 | ≥98% | Commercially Available |

| Pyrrolidine | 71.12 | ≥99% | Commercially Available |

| Potassium Carbonate (K₂CO₃) | 138.21 | ≥99% | Commercially Available |

| N-Methyl-2-pyrrolidone (NMP) | 99.13 | Anhydrous, ≥99.5% | Commercially Available |

| Ethyl Acetate | 88.11 | ACS Grade | Commercially Available |

| Brine (Saturated NaCl solution) | - | - | Prepared in-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Granular | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,4-dichloropyridine (1.0 eq).

-

Addition of Reagents: Add N-methyl-2-pyrrolidone (NMP) to dissolve the 2,4-dichloropyridine. To this solution, add potassium carbonate (2.0 eq) followed by the slow addition of pyrrolidine (1.2 eq).

-

Reaction Conditions: The reaction mixture is stirred under a nitrogen atmosphere and heated to 100-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-Chloro-2-(pyrrolidin-1-yl)pyridine as a pure compound.

Visualization of the Synthetic Workflow

Caption: A flowchart illustrating the key stages in the synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine.

Mechanistic Insight

The synthesis proceeds via a bimolecular nucleophilic aromatic substitution mechanism. The key steps are visualized in the following diagram:

Caption: The SNAr mechanism for the synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine. (Note: A placeholder image is used for the Meisenheimer intermediate as automatic generation of complex chemical structures is not feasible).

Characterization of the Final Product

To ensure the identity and purity of the synthesized 4-Chloro-2-(pyrrolidin-1-yl)pyridine, a combination of analytical techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the pyridine ring and the pyrrolidine ring. The chemical shifts and coupling constants will be characteristic of the 2-substituted pattern. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine and pyrrolidine rings. The chemical shifts will confirm the connectivity. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound. For C₉H₁₁ClN₂, the expected monoisotopic mass is approximately 182.06 g/mol .[5] |

| HPLC | A single major peak indicating the purity of the compound. |

Applications in Drug Discovery

4-Chloro-2-(pyrrolidin-1-yl)pyridine is a valuable intermediate in the synthesis of a variety of biologically active molecules. The presence of the chloro group at the 4-position provides a handle for further functionalization, typically through cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships in drug discovery programs. For instance, this intermediate can be used in the synthesis of inhibitors of various enzymes or modulators of receptors.

Conclusion

The synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine via a nucleophilic aromatic substitution reaction is a reliable and scalable method for producing this key intermediate. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can efficiently access this compound for use in the development of novel therapeutics. This guide provides the necessary theoretical background and a detailed, practical protocol to support these endeavors.

References

- G. W. Gribble, in Comprehensive Organic Synthesis II, 2nd ed., P. Knochel and G. A. Molander, Eds. Elsevier, 2014, vol. 4, pp. 586–649.

-

D'Andrea, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(4), 368. [Link]

- Google Patents. (2010). Method for synthesizing 4-chloro-pyridine. CN103360306A.

-

PubChem. 4-chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride. National Center for Biotechnology Information. [Link]

- Google Patents. (2011). Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. CN102304082A.

-

PubChem. 4-Chloro-2-phenylpyridine. National Center for Biotechnology Information. [Link]

- Eureka. (2011).

-

RSC Publishing. (2000). Synthesis of C2-symmetric analogues of 4-(pyrrolidino)pyridine: new chiral nucleophilic catalysts. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

ResearchGate. (2006). Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine. [Link]

-

Semantic Scholar. (2023). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. [Link]

-

PubMed Central. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Wikipedia. 4-Pyrrolidinylpyridine. [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 4-chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride (C9H11ClN2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 4-Chloro-2-(pyrrolidin-1-yl)pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 4-Chloro-2-(pyrrolidin-1-yl)pyridine. This compound is a key heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncological therapies. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, offering insights into its handling, synthesis, and strategic use in the creation of complex molecular architectures.

Introduction

4-Chloro-2-(pyrrolidin-1-yl)pyridine, a substituted pyridine derivative, has emerged as a significant intermediate in the synthesis of pharmacologically active molecules. Its structure, featuring a reactive chlorine atom and a pyrrolidine moiety on the pyridine ring, provides a versatile scaffold for further chemical modifications. The pyrrolidine ring, a common motif in bioactive compounds, can enhance solubility and metabolic stability, and provide crucial interactions with biological targets. The chloro-substituent, on the other hand, serves as a key handle for nucleophilic substitution and cross-coupling reactions, making this compound a valuable precursor in multi-step synthetic pathways. This guide will delve into the essential technical aspects of this compound, providing a foundational understanding for its effective utilization in a research and development setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-Chloro-2-(pyrrolidin-1-yl)pyridine is essential for its safe handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| CAS Number | 1209459-01-7 | [1] |

| Molecular Formula | C₉H₁₁ClN₂ | [1] |

| Molecular Weight | 182.65 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid | |

| Melting Point | Not explicitly stated | [1] |

| Boiling Point | Not explicitly stated | |

| Solubility | Not explicitly stated, likely soluble in organic solvents |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-Chloro-2-(pyrrolidin-1-yl)pyridine. While a dedicated, published spectrum for this specific compound is not widely available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the pyrrolidine ring. The pyridine protons will appear in the aromatic region, with their chemical shifts and coupling constants influenced by the electron-donating pyrrolidine group and the electron-withdrawing chlorine atom. The pyrrolidine protons will appear in the aliphatic region as multiplets.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyridine and pyrrolidine rings. The chemical shifts of the pyridine carbons will be indicative of the substitution pattern.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (182.65 g/mol ), along with a characteristic isotopic pattern for the presence of a chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=C, and C-N stretching and bending vibrations within the aromatic and aliphatic parts of the molecule.

Synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine

The most probable and widely employed method for the synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine is through a nucleophilic aromatic substitution (SNAr) reaction.

Synthetic Pathway

The synthesis involves the reaction of 2,4-dichloropyridine with pyrrolidine. The greater electrophilicity of the C2 position in 2,4-dichloropyridine, enhanced by the electron-withdrawing effect of the ring nitrogen, facilitates the selective substitution at this position by the amine nucleophile.

Sources

Spectroscopic and Synthetic Elucidation of 4-Chloro-2-(pyrrolidin-1-yl)pyridine: A Technical Guide

Abstract

Introduction

4-Chloro-2-(pyrrolidin-1-yl)pyridine is a halogenated 2-aminopyridine derivative of significant interest in medicinal chemistry and materials science. The pyridine scaffold is a ubiquitous motif in numerous pharmaceuticals and functional materials. The introduction of a pyrrolidinyl group at the 2-position and a chlorine atom at the 4-position creates a unique electronic and steric environment, potentially leading to novel biological activities and material properties. The pyrrolidine moiety can act as a hydrogen bond acceptor and introduce conformational rigidity, while the chlorine atom can serve as a handle for further functionalization through cross-coupling reactions or as a modulator of the compound's physicochemical properties.

Given the novelty of this compound, this guide aims to provide a foundational understanding of its structural characteristics through an in-depth analysis of its predicted spectroscopic data. By examining the expected chemical shifts in NMR, fragmentation patterns in mass spectrometry, and vibrational modes in IR spectroscopy, researchers can gain valuable insights for the identification and characterization of this molecule upon its synthesis.

Synthetic Pathway

The synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine can be logically achieved through a nucleophilic aromatic substitution reaction between 2,4-dichloropyridine and pyrrolidine. The greater electrophilicity of the C2 position in 2,4-dichloropyridine, enhanced by the electron-withdrawing nature of the ring nitrogen, directs the selective substitution by pyrrolidine at this position.

Caption: Synthetic workflow for 4-Chloro-2-(pyrrolidin-1-yl)pyridine.

Experimental Protocol: Synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine

This protocol is a proposed method and should be performed by qualified personnel in a controlled laboratory environment.

Materials:

-

2,4-Dichloropyridine (1.0 eq)

-

Pyrrolidine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,4-dichloropyridine (1.0 eq) in acetonitrile, add pyrrolidine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-Chloro-2-(pyrrolidin-1-yl)pyridine.

Spectroscopic Characterization (Predicted)

The following sections detail the predicted spectroscopic data for 4-Chloro-2-(pyrrolidin-1-yl)pyridine. These predictions are based on established principles of spectroscopy and comparison with structurally similar molecules.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule.

Caption: Predicted major fragmentation pathways for 4-Chloro-2-(pyrrolidin-1-yl)pyridine.

Infrared (IR) Spectroscopy

The IR spectrum will show the characteristic vibrational frequencies of the functional groups present in the molecule.

Predicted Infrared (IR) Data:

| Wavenumber (cm⁻¹) | Vibration |

| ~2960-2850 | C-H stretching (aliphatic) |

| ~1600-1450 | C=C and C=N stretching (aromatic ring) |

| ~1350-1250 | C-N stretching |

| ~850-750 | C-Cl stretching |

Interpretation:

The IR spectrum is expected to show characteristic C-H stretching vibrations for the aliphatic protons of the pyrrolidine ring. The aromatic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region. A prominent C-N stretching band from the pyrrolidinyl group is also expected. The C-Cl stretching vibration will likely be observed in the fingerprint region.

Conclusion

This technical guide provides a detailed, albeit theoretical, spectroscopic and synthetic profile of 4-Chloro-2-(pyrrolidin-1-yl)pyridine. By combining a plausible synthetic route with predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, this document serves as a valuable resource for researchers interested in the synthesis and characterization of this novel compound. The predictive analysis, grounded in fundamental spectroscopic principles and comparison with analogous structures, offers a solid foundation for the empirical verification of these properties upon successful synthesis. The methodologies and interpretations presented herein are designed to accelerate the research and development efforts involving this and related heterocyclic compounds.

References

- Note: As this guide is based on a novel compound with no direct literature, the references would typically include sources for the synthesis of analogous compounds, spectroscopic data of related structures, and general organic chemistry and spectroscopy textbooks. For the purpose of this generated response, specific, verifiable URLs to scientific papers are not available.

Unveiling the Catalytic Machinery: A Technical Guide to the Mechanism of Action of 4-Chloro-2-(pyrrolidin-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Conventional Pyridine Catalysis

In the landscape of organic synthesis, pyridine and its derivatives have long been cornerstone nucleophilic catalysts, particularly in acyl transfer reactions. Among these, 4-(dialkylamino)pyridines have demonstrated superior catalytic activity. This guide delves into the intricate mechanism of a lesser-explored yet potentially highly tunable catalyst: 4-Chloro-2-(pyrrolidin-1-yl)pyridine . By dissecting the electronic and steric interplay of its substituents, we can gain a deeper understanding of its catalytic prowess and pave the way for its rational application in complex molecular synthesis. This document will serve as an in-depth technical resource, elucidating the fundamental principles governing its catalytic cycle and providing practical insights for its use in the laboratory.

The Core Mechanism: Nucleophilic Acyl Transfer Catalysis

The catalytic action of 4-Chloro-2-(pyrrolidin-1-yl)pyridine in reactions such as acylation follows the well-established nucleophilic catalysis pathway, characteristic of many 4-aminopyridine derivatives.[1][2] This mechanism can be dissected into three key stages:

-

Formation of the N-Acylpyridinium Intermediate: The catalytic cycle is initiated by the nucleophilic attack of the pyridine nitrogen of 4-Chloro-2-(pyrrolidin-1-yl)pyridine on the electrophilic acylating agent (e.g., an acid anhydride or acyl chloride). This step results in the formation of a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the initial acylating agent, thus priming it for the subsequent reaction.

-

Nucleophilic Attack by the Substrate: The activated acyl group of the N-acylpyridinium salt is now highly susceptible to attack by a nucleophile, such as an alcohol or an amine. The substrate's nucleophilic attack on the carbonyl carbon of the acyl group leads to the formation of a tetrahedral intermediate.

-

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, leading to the formation of the acylated product and the regeneration of the 4-Chloro-2-(pyrrolidin-1-yl)pyridine catalyst. The regenerated catalyst is then free to re-enter the catalytic cycle, allowing for the transformation of multiple substrate molecules.

Figure 1: Generalized catalytic cycle for acylation.

Dissecting the Substituent Effects: A "Push-Pull" System

The catalytic efficacy of 4-Chloro-2-(pyrrolidin-1-yl)pyridine is dictated by a delicate balance of electronic and steric effects originating from its two key substituents.

The 2-Pyrrolidino Group: An Electron-Donating Powerhouse

The pyrrolidino group at the 2-position is a potent electron-donating group (+M effect). This has a profound impact on the nucleophilicity of the pyridine nitrogen. By pushing electron density into the pyridine ring, the pyrrolidino group enhances the ability of the nitrogen's lone pair to attack the electrophilic acylating agent.[3] This increased nucleophilicity is a primary driver for the high catalytic activity observed in related 4-dialkylaminopyridine systems.[4]

However, substitution at the 2-position can also introduce steric hindrance, which may impede the approach of the catalyst to the acylating agent.[5] For 4-Chloro-2-(pyrrolidin-1-yl)pyridine, the five-membered pyrrolidine ring is relatively constrained, which may mitigate excessive steric bulk compared to larger alkylamino groups.

The 4-Chloro Group: An Inductive Modulator

The chlorine atom at the 4-position is an electron-withdrawing group primarily through the inductive effect (-I effect). This has the opposite electronic consequence to the 2-pyrrolidino group. The chloro group withdraws electron density from the pyridine ring, thereby decreasing the basicity and nucleophilicity of the pyridine nitrogen.[6][7] This would be expected to slow down the initial formation of the N-acylpyridinium intermediate.

While seemingly counterintuitive for a catalyst that relies on nucleophilicity, the electron-withdrawing nature of the chloro group can also play a beneficial role. By withdrawing electron density, it can further enhance the electrophilicity of the N-acylpyridinium intermediate, potentially accelerating the subsequent nucleophilic attack by the substrate. Furthermore, the presence of an electron-withdrawing group can increase the electrophilicity of the pyridine ring itself, making it more susceptible to certain types of nucleophilic reactions.[8]

Synergistic "Push-Pull" Dynamics

The simultaneous presence of a potent electron-donating group at the 2-position and an electron-withdrawing group at the 4-position creates a "push-pull" electronic environment within the pyridine ring. The pyrrolidino group "pushes" electron density in, enhancing the intrinsic nucleophilicity of the nitrogen, while the chloro group "pulls" electron density out, modulating the overall electronic character and potentially stabilizing intermediates. This electronic tug-of-war likely results in a finely tuned catalytic activity that can be exploited for specific applications where a balance between nucleophilicity and electrophilicity is required.

Data Presentation: A Qualitative Comparison of Catalytic Activity

| Catalyst | 2-Substituent | 4-Substituent | Expected Relative Catalytic Activity | Rationale |

| Pyridine | H | H | Base | Baseline activity. |

| 4-Chloropyridine | H | Cl (EWG) | Lower | The electron-withdrawing chloro group reduces the nucleophilicity of the pyridine nitrogen.[6] |

| 4-Aminopyridine | H | NH₂ (EDG) | Higher | The electron-donating amino group significantly increases the nucleophilicity of the pyridine nitrogen.[1][2] |

| 4-Chloro-2-(pyrrolidin-1-yl)pyridine | Pyrrolidino (EDG) | Cl (EWG) | Moderate to High | The potent electron-donating pyrrolidino group at the 2-position is expected to significantly enhance nucleophilicity, likely overcoming the deactivating effect of the 4-chloro group. The precise activity will depend on the balance of these opposing electronic effects and any steric hindrance from the 2-substituent.[3][5] |

Experimental Protocol: Representative Acylation of a Primary Alcohol

This protocol provides a general methodology for the acylation of a primary alcohol using 4-Chloro-2-(pyrrolidin-1-yl)pyridine as a catalyst.

Materials:

-

Primary alcohol (e.g., benzyl alcohol)

-

Acetic anhydride

-

4-Chloro-2-(pyrrolidin-1-yl)pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq.).

-

Solvent Addition: Dissolve the alcohol in anhydrous dichloromethane (concentration typically 0.1-0.5 M).

-

Catalyst Addition: Add 4-Chloro-2-(pyrrolidin-1-yl)pyridine (0.05-0.1 eq.).

-

Acylating Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add acetic anhydride (1.2 eq.) dropwise with stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup:

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure ester.

-

Figure 2: A typical experimental workflow for acylation.

Conclusion: A Catalyst of Tunable Reactivity

4-Chloro-2-(pyrrolidin-1-yl)pyridine represents a fascinating case study in catalyst design. Its mechanism of action is rooted in the fundamental principles of nucleophilic catalysis, yet the interplay of its electron-donating and electron-withdrawing substituents creates a nuanced electronic environment. This "push-pull" system offers the potential for tailored reactivity, making it a valuable tool for synthetic chemists. A thorough understanding of its mechanistic underpinnings, as detailed in this guide, is paramount for its effective and rational deployment in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Further kinetic and computational studies on this specific catalyst will undoubtedly provide a more quantitative picture of its reactivity and pave the way for the design of even more sophisticated and efficient pyridine-based catalysts.

References

-

4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. ResearchGate. [Link]

-

Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their Transformation into Seven-Membered Phosphepines. Organic Letters - ACS Publications. [Link]

-

On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. PMC - NIH. [Link]

-

The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. ResearchGate. [Link]

-

Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Royal Society of Chemistry. [Link]

-

Mechanism of 4-aminopyridine inhibition of the lysosomal channel TMEM175. PubMed. [Link]

-

Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. [Link]

-

Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

and secondary-sphere effects of amine substituent position on rhenium bipyridine electrocatalysts for CO2 reduction. Dalton Transactions. [Link]

-

4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. PubMed. [Link]

-

Computational Studies of Catalytic Organic and Bioorganic Reactions. D-Scholarship@Pitt. [Link]

-

Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Chemistry Stack Exchange. [Link]

-

Chiral 4-Aryl-pyridine-N-oxide Nucleophilic Catalysts: Design, Synthesis, and Application in Acylative Dynamic Kinetic Resolution. ACS Catalysis. [Link]

-

Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction. Frontiers in Chemistry. [Link]

-

Catalysis by 4-dialkylaminopyridines. Semantic Scholar. [Link]

-

Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. ACS Publications. [Link]

-

DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines. PMC - NIH. [Link]

-

Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. MDPI. [Link]

-

Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry. [Link]

-

Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Semantic Scholar. [Link]

-

An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]

-

How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? RSC Publishing. [Link]

-

Nucleophilic substitution of pyridine. YouTube. [Link]

-

Norisoboldine Induces Endothelium-Dependent Vasorelaxation and Attenuates Hypertension by Modulating Ca 2+ -eNOS Signaling, Oxidative Stress, and Inflammation. MDPI. [Link]

-

Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. [Link]

-

Tuning catalytic activity with steric and electron-withdrawing effects of a porphyrin substituent. Catalysis Science & Technology. [Link]

-

Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. PMC - NIH. [Link]

-

Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]

-

Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. PMC - NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. m.youtube.com [m.youtube.com]

"solubility of 4-Chloro-2-(pyrrolidin-1-yl)pyridine in organic solvents"

An In-depth Technical Guide to the Solubility of 4-Chloro-2-(pyrrolidin-1-yl)pyridine in Organic Solvents

Abstract

4-Chloro-2-(pyrrolidin-1-yl)pyridine is a substituted pyridine derivative with significant potential in medicinal chemistry and organic synthesis. Its utility in these fields is fundamentally linked to its solubility profile in various organic solvents, which governs reaction kinetics, purification strategies, and formulation possibilities. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. It combines theoretical principles with detailed, field-proven experimental protocols, enabling researchers to generate reliable and reproducible solubility data. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of the solubility characteristics of 4-Chloro-2-(pyrrolidin-1-yl)pyridine to accelerate their research and development efforts.

Foundational Principles: Understanding the "Why" of Solubility

The solubility of a solid compound in a liquid solvent is the maximum amount of that substance that can be dissolved in a given volume of the solvent at a specified temperature to form a saturated solution. For a molecule like 4-Chloro-2-(pyrrolidin-1-yl)pyridine, its solubility is not a random phenomenon but is dictated by its molecular structure and the intermolecular forces it can establish with the solvent molecules.

1.1. Molecular Structure and Polarity

4-Chloro-2-(pyrrolidin-1-yl)pyridine possesses a moderately polar structure. The pyridine ring, with its electronegative nitrogen atom, and the chloro-substituent introduce significant dipole moments. The pyrrolidine group, while primarily aliphatic, contains a nitrogen atom capable of acting as a hydrogen bond acceptor. This combination of a polar aromatic system and an amine-like substituent suggests that the molecule will exhibit preferential solubility in polar organic solvents.

Based on the "like dissolves like" principle, solvents with similar polarity profiles are most likely to be effective. We can anticipate the following trends:

-

High Solubility in polar aprotic solvents (e.g., Dimethylformamide, Acetonitrile, Acetone) and polar protic solvents (e.g., Ethanol, Methanol) that can engage in hydrogen bonding.

-

Moderate Solubility in solvents of intermediate polarity like Dichloromethane and Ethyl Acetate.

-

Low Solubility in nonpolar solvents such as Toluene and Hexane, which cannot effectively solvate the polar regions of the molecule.

1.2. The Role of Intermolecular Forces

The dissolution process can be understood as an energetic trade-off. Energy is required to break the solute-solute interactions within the crystal lattice and the solvent-solvent interactions. This energy cost is compensated by the formation of new, favorable solute-solvent interactions. The key forces at play for 4-Chloro-2-(pyrrolidin-1-yl)pyridine are:

-

Dipole-Dipole Interactions: Arising from the permanent dipoles of the pyridine ring and the C-Cl bond.

-

Hydrogen Bonding: The nitrogen atoms in both the pyridine and pyrrolidine rings can act as hydrogen bond acceptors with protic solvents.

-

Van der Waals Forces: London dispersion forces exist between all molecules and will be the primary mode of interaction in nonpolar solvents.

A Practical Guide to Experimental Solubility Determination

While theoretical predictions are valuable, empirical determination remains the gold standard for obtaining accurate solubility data. The following sections detail robust protocols for this purpose.

2.1. Strategic Selection of Solvents

A well-chosen set of solvents is critical for building a comprehensive solubility profile. The following list is recommended as a starting point, covering a broad range of polarities and chemical functionalities:

| Solvent Class | Example Solvents | Rationale |

| Polar Protic | Methanol, Ethanol | Capable of hydrogen bonding, often good solvents for polar molecules. |

| Polar Aprotic | Acetonitrile, Acetone, Dimethylformamide (DMF) | High dipole moments, effective at solvating polar species without donating hydrogen bonds. |

| Intermediate Polarity | Dichloromethane (DCM), Ethyl Acetate | Commonly used in organic synthesis and chromatography, representing a mid-range polarity. |

| Nonpolar | Toluene, Heptane/Hexane | Primarily interact through weak van der Waals forces, establishing a baseline for low solubility. |

2.2. Workflow for Solubility Assessment

The process of determining solubility can be systematized into a clear workflow, ensuring reproducibility and accuracy.

Caption: Workflow for experimental solubility determination.

2.3. Gold Standard Protocol: Equilibrium Shake-Flask Method

This method determines the thermodynamic equilibrium solubility, which is the most stable and widely accepted value.

Objective: To determine the maximum concentration of 4-Chloro-2-(pyrrolidin-1-yl)pyridine that can be dissolved in a solvent at a specific temperature and at equilibrium.

Methodology:

-

Preparation: Add an excess amount of solid 4-Chloro-2-(pyrrolidin-1-yl)pyridine to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, though 48-72 hours may be necessary to ensure equilibrium is fully established.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the undissolved solid settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid transferring any solid particles, it is essential to filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

2.4. High-Throughput Screening (HTS) Protocol: Turbidimetric Method

This kinetic solubility assay is useful for rapid screening in early-stage discovery, though it may overestimate solubility compared to the equilibrium method.

Objective: To rapidly estimate the solubility by identifying the concentration at which the compound precipitates from a solution.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of 4-Chloro-2-(pyrrolidin-1-yl)pyridine in a universal solvent where it is highly soluble (e.g., Dimethyl Sulfoxide - DMSO).

-

Serial Dilution: In a microplate (e.g., 96-well plate), perform serial dilutions of the stock solution with the universal solvent.

-

Addition of Aqueous/Organic Phase: Add the target organic solvent to each well, causing a significant dilution of the DMSO and inducing precipitation if the solubility limit is exceeded.

-

Incubation and Measurement: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.

-

Turbidity Reading: Measure the turbidity (light scattering) or absorbance of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Data Interpretation and Reporting

For clarity and comparative analysis, the determined solubility data should be presented in a structured format.

Table 1: Solubility Profile of 4-Chloro-2-(pyrrolidin-1-yl)pyridine at 25 °C (Note: This is a template for researchers to populate with their experimental data.)

| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Heptane | 1.9 | |||

| Toluene | 2.4 | |||

| Dichloromethane | 9.1 | |||

| Ethyl Acetate | 6.0 | |||

| Acetone | 21 | |||

| Acetonitrile | 37.5 | |||

| Ethanol | 24.5 | |||

| Methanol | 32.7 | |||

| DMF | 36.7 |

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the solubility of 4-Chloro-2-(pyrrolidin-1-yl)pyridine in organic solvents. By combining a theoretical understanding of its molecular properties with rigorous experimental protocols like the shake-flask method, researchers can generate the high-quality data needed to guide synthetic route development, purification, and formulation design. Accurate solubility data is not merely a physical constant but a critical parameter that enables the efficient and successful application of this valuable chemical entity in research and development.

References

-

Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 510-515. Available at: [Link]

- Avdeef, A. (2012). Solubility of sparingly-soluble drugs. John Wiley & Sons.

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. Available at: [Link]

"4-Chloro-2-(pyrrolidin-1-yl)pyridine molecular structure and bonding"

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Chloro-2-(pyrrolidin-1-yl)pyridine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of the 2-Aminopyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its presence in numerous bioactive molecules.[1] Substituted pyridines, particularly those bearing amino groups at the 2-position, are privileged scaffolds in drug discovery due to their versatile synthetic handles and their capacity to interact with a wide array of biological targets. The introduction of a pyrrolidine moiety, a saturated five-membered nitrogen heterocycle, can enhance a molecule's three-dimensional character, basicity, and pharmacokinetic properties.[2] This guide focuses on the synthesis, molecular structure, and bonding of 4-Chloro-2-(pyrrolidin-1-yl)pyridine, a molecule of interest for its potential as a building block in the development of novel therapeutics.

Molecular Design and Synthetic Strategy

The synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine is most strategically approached via a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental in the functionalization of electron-deficient aromatic rings, such as pyridine, particularly when activated by electron-withdrawing groups and bearing a good leaving group.

The Starting Material: 2,4-Dichloropyridine

2,4-Dichloropyridine is an ideal precursor for this synthesis. It is a commercially available and highly reactive building block used in the synthesis of agrochemicals and pharmaceuticals.[3] The two chlorine atoms serve as leaving groups, and their positions on the pyridine ring are not electronically equivalent, leading to questions of regioselectivity in substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): A Mechanistic Overview

The SNAr mechanism proceeds through a two-step addition-elimination process. The nucleophile, in this case, pyrrolidine, attacks the electron-deficient pyridine ring at a carbon atom bearing a leaving group (a chlorine atom). This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.

The regioselectivity of the initial nucleophilic attack on 2,4-dichloropyridine is a critical consideration. Generally, in nucleophilic aromatic substitution reactions on pyridines, the 4-position is more susceptible to attack than the 2-position. This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position. However, the regioselectivity can be influenced by various factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

Experimental Protocol: Synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine

This protocol provides a detailed methodology for the selective synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine from 2,4-dichloropyridine and pyrrolidine.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier |

| 2,4-Dichloropyridine | C₅H₃Cl₂N | 147.99 | Major chemical suppliers |

| Pyrrolidine | C₄H₉N | 71.12 | Major chemical suppliers |

| Triethylamine | (C₂H₅)₃N | 101.19 | Major chemical suppliers |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Major chemical suppliers |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | Major chemical suppliers |

Step-by-Step Synthesis Workflow

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloropyridine (1.48 g, 10 mmol) in 30 mL of dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add triethylamine (2.1 mL, 15 mmol) followed by the dropwise addition of pyrrolidine (0.84 mL, 10 mmol) over 10 minutes at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Wash the organic layer with 20 mL of saturated aqueous sodium bicarbonate solution, followed by 20 mL of brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 20%) to isolate the desired 4-Chloro-2-(pyrrolidin-1-yl)pyridine.

Molecular Structure and Bonding

While a specific crystal structure for 4-Chloro-2-(pyrrolidin-1-yl)pyridine is not publicly available, we can infer its structural and bonding characteristics based on related molecules and theoretical principles.

Predicted Molecular Geometry

The molecule consists of a planar pyridine ring substituted at the 2-position with a pyrrolidine ring and at the 4-position with a chlorine atom. The pyrrolidine ring adopts a non-planar envelope or twisted conformation to minimize steric strain. The nitrogen atom of the pyrrolidine ring is sp²-hybridized due to its involvement in resonance with the pyridine ring, which imparts a degree of planarity to the C-N bond.

Bonding and Electronic Effects

-

C-N Bond: The bond between the pyrrolidine nitrogen and the C2 carbon of the pyridine ring will have partial double bond character. This is due to the delocalization of the nitrogen lone pair into the electron-deficient pyridine ring, a key feature of 2-aminopyridines.

-

C-Cl Bond: The C4-Cl bond is a polar covalent bond. The chlorine atom acts as a weak deactivator of the ring towards electrophilic substitution but is a good leaving group in nucleophilic aromatic substitution.

-

Intramolecular Interactions: The geometry of the molecule may allow for weak intramolecular interactions, such as C-H···N or C-H···Cl hydrogen bonds, which can influence the conformation of the pyrrolidine ring relative to the pyridine ring.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized 4-Chloro-2-(pyrrolidin-1-yl)pyridine would be confirmed using a combination of spectroscopic and analytical techniques. The following table summarizes the expected data.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyridine ring will appear as distinct signals in the downfield region (typically 6.5-8.5 ppm). The protons of the pyrrolidine ring will appear as multiplets in the upfield region (typically 1.8-3.5 ppm). |

| ¹³C NMR | Carbons of the pyridine ring will resonate in the aromatic region (typically 110-160 ppm). The carbons of the pyrrolidine ring will appear in the aliphatic region (typically 25-50 ppm). |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₁₀ClN₂). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be observable for the molecular ion and any chlorine-containing fragments. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=C and C=N stretching of the pyridine ring (around 1600-1400 cm⁻¹), C-N stretching (around 1350-1250 cm⁻¹), and C-Cl stretching (around 800-600 cm⁻¹) are expected. |

Applications in Drug Development

The 4-Chloro-2-(pyrrolidin-1-yl)pyridine scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. The chlorine atom at the 4-position can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships in drug discovery programs. The 2-aminopyridine motif is a known pharmacophore in many biologically active compounds, and the pyrrolidine ring can be modified to optimize potency, selectivity, and pharmacokinetic properties.

Sources

4-Chloro-2-(pyrrolidin-1-yl)pyridine: A Versatile Synthon for Modern Organic Synthesis and Drug Discovery

An In-Depth Technical Guide

Abstract

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. Among these, 4-Chloro-2-(pyrrolidin-1-yl)pyridine has emerged as a highly valuable and versatile intermediate. Its unique electronic architecture—marrying an electron-donating pyrrolidine moiety with an electron-deficient pyridine core bearing a strategically placed chlorine leaving group—unlocks a diverse range of chemical transformations. This guide provides an in-depth exploration of the potential applications of 4-Chloro-2-(pyrrolidin-1-yl)pyridine, offering field-proven insights into its reactivity, detailed experimental protocols for its key transformations, and a forward-looking perspective on its role in the development of novel chemical entities.

Core Molecular Attributes and Physicochemical Profile

4-Chloro-2-(pyrrolidin-1-yl)pyridine is a bifunctional organic compound featuring a pyridine ring substituted at the C2 and C4 positions. The C2 position is occupied by a pyrrolidine ring, a saturated five-membered N-heterocycle, which acts as a potent electron-donating group through resonance. This donation significantly modulates the electron density of the pyridine ring. Conversely, the chlorine atom at the C4 position serves as an excellent leaving group in both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. This juxtaposition of functionalities makes the molecule a powerful linchpin for molecular elaboration.

Table 1: Physicochemical Properties of 4-Chloro-2-(pyrrolidin-1-yl)pyridine Analogues

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁ClN₂ | [1] |

| Molecular Weight | 182.65 g/mol | [1] |

| Appearance | Off-white to yellow solid/liquid | [2] |

| Boiling Point | ~170-171 °C at 12 Torr (for 4-(pyrrolidin-1-yl)pyridine) | [3] |

| Melting Point | ~55-56 °C (for 4-(pyrrolidin-1-yl)pyridine) | [3] |

| pKa (of conjugate acid) | ~9.58 (for 4-(pyrrolidin-1-yl)pyridine) | [3] |

Note: Data for the exact 4-chloro-2-pyrrolidinyl derivative is sparse; properties are extrapolated from the closely related and well-characterized 4-(pyrrolidin-1-yl)pyridine.

Strategic Applications in Organic Synthesis

The reactivity of 4-Chloro-2-(pyrrolidin-1-yl)pyridine is dominated by the chemistry of its C4-Cl bond, which can be cleaved through two primary, highly reliable pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr): Gateway to Diverse Scaffolds

Causality and Mechanistic Insight: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at the α (C2, C6) and γ (C4) positions. Consequently, these positions are activated towards attack by nucleophiles. In a nucleophilic aromatic substitution reaction, a nucleophile attacks the carbon bearing the leaving group (in this case, C4), forming a temporary, negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is the key determinant of the reaction's feasibility.[5] For an attack at C4 of a pyridine ring, the resulting negative charge can be delocalized onto the ring nitrogen through resonance, providing substantial stabilization.[5][6] This stabilization lowers the activation energy of the rate-determining step, making the SNAr pathway highly favorable at the C4 position.[5][7]

The pyrrolidine group at C2, while electron-donating, does not impede this process; the overriding stabilization provided by the ring nitrogen ensures efficient substitution at the C4 position. This reaction is a robust method for introducing a wide array of functional groups, including amines, ethers, and thioethers, which are prevalent in biologically active molecules.

Note: The DOT script above is a template. Actual chemical structures would be rendered as images.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Field-Proven Experimental Protocol: Synthesis of N-Benzyl-2-(pyrrolidin-1-yl)pyridin-4-amine

-

Reagent Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-2-(pyrrolidin-1-yl)pyridine (1.0 eq, 5.0 mmol, 913 mg).

-

Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) and potassium carbonate (K₂CO₃, 2.0 eq, 10.0 mmol, 1.38 g).

-

Nucleophile Addition: Add benzylamine (1.2 eq, 6.0 mmol, 0.65 mL) to the stirred suspension at room temperature.

-

Reaction Execution: Heat the reaction mixture to 95 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.

-

Work-up: Upon completion, cool the mixture to room temperature and pour it into 100 mL of cold water. A precipitate may form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Isolation: Purify the crude residue by column chromatography on silica gel (gradient elution, 100% Hexane to 7:3 Hexane:Ethyl Acetate) to yield the title compound as a solid.

Palladium-Catalyzed Cross-Coupling: Forging Complex C-C and C-N Bonds

Causality and Mechanistic Insight: Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the C(sp²)-Cl bond of 4-Chloro-2-(pyrrolidin-1-yl)pyridine is an excellent handle for these transformations.[8] The general mechanism involves a catalytic cycle with a low-valent palladium species, typically Pd(0). The cycle consists of three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C4-Cl bond, forming a Pd(II) intermediate. This is often the rate-limiting step. 2-Halopyridines can be challenging coupling partners due to potential catalyst inhibition by the pyridine nitrogen, but 4-halopyridines are generally more reliable electrophiles.[9]

-

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.

This powerful methodology allows for the construction of complex biaryl systems and the introduction of diverse functionalities that are difficult to achieve via other means.[10]

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 4-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)pyridine

-

Inert Atmosphere Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 4-Chloro-2-(pyrrolidin-1-yl)pyridine (1.0 eq, 2.0 mmol, 365 mg), 4-methoxyphenylboronic acid (1.2 eq, 2.4 mmol, 365 mg), and potassium phosphate (K₃PO₄, 2.5 eq, 5.0 mmol, 1.06 g).

-

Catalyst and Ligand Addition: To this solid mixture, add palladium(II) acetate (Pd(OAc)₂, 0.02 eq, 0.04 mmol, 9 mg) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq, 0.08 mmol, 33 mg).

-

Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and water (1 mL) via syringe.

-

Reaction Execution: Degas the mixture by bubbling argon through the solution for 15 minutes. Then, heat the reaction to 100 °C and stir for 8-12 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite.

-

Extraction: Wash the filtrate with water (30 mL) and brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired biaryl compound.

Table 2: Representative Cross-Coupling Reactions and Conditions

| Coupling Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Yield |

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 70-95% |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 65-90% |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 75-98% |

Role as a Core Scaffold in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, known to enhance physicochemical properties like solubility and metabolic stability while providing a 3D vector for exploring pharmacophore space.[11] The pyridine moiety is also a cornerstone of many approved drugs.[12] The ability to readily functionalize the C4 position of 4-Chloro-2-(pyrrolidin-1-yl)pyridine makes it an ideal starting point for generating libraries of compounds for drug discovery campaigns.[2]

For instance, derivatives of this scaffold could be explored as kinase inhibitors, GPCR modulators, or central nervous system agents, where substituted pyridine cores are frequently found.

Caption: Workflow for drug discovery starting from the title synthon.

Conclusion and Future Outlook

4-Chloro-2-(pyrrolidin-1-yl)pyridine stands out as a pre-validated, high-potential building block for synthetic and medicinal chemists. Its predictable reactivity at the C4 position, amenable to both SNAr and a host of cross-coupling reactions, provides a reliable and efficient entry point to a vast chemical space. The methodologies outlined in this guide represent robust, scalable, and versatile protocols that can be readily adapted for the synthesis of novel materials, agrochemicals, and, most notably, the next generation of therapeutic agents. As the demand for molecular complexity and novelty in drug discovery continues to grow, the strategic application of such powerful synthons will remain a critical component of successful research and development programs.

References

- CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents.

-

Gu, Z., & Zakarian, A. (2010). Synthesis of C2-Symmetric Analogues of 4-(Pyrrolidino)pyridine: New Chiral Nucleophilic Catalysts. ResearchGate. Available at: [Link]

-

4-Pyrrolidin-2-ylpyridine - Chem-Impex. Available at: [Link]

-

4-Pyrrolidinylpyridine - Wikipedia. Available at: [Link]

-

Sagnelli, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

-

Achonye, E. L., et al. (2024). Synthesis, Characterization and Antimicrobial Activities of Pyrrolidin-2-ylidene-2,(4-chlorophenyl) Semicarbazone and Its Cd(II) Complex. ResearchGate. Available at: [Link]

-

Nucleophilic aromatic substitutions - YouTube. (2019). Available at: [Link]

-

We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+. Available at: [Link]

- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents.

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. Available at: [Link]

-

The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PMC. Available at: [Link]

-

Pyrrolidine synthesis - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide - AIP Publishing. Available at: [Link]

-

Nucleophilic substitution reactions in pyridine - Química Organica.org. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available at: [Link]

-

Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI. Available at: [Link]

-

Pyrrolidine synthesis via ring contraction of pyridines - PMC - NIH. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]

-

Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - Semantic Scholar. Available at: [Link]

-

Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines - ResearchGate. (2002). Available at: [Link]

-

Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. (2016). Available at: [Link]

-

2-[1-(4-Chlorophenyl)pyrrolidin-2-yl]pyridine | C15H15ClN2 | CID - PubChem. Available at: [Link]

-

Synthesis of Cyclo-2,2':4',4":2",2"':4"',4"":2"",2""':4""',4-sexipyridine - PubMed. Available at: [Link]

Sources

- 1. 2-[1-(4-Chlorophenyl)pyrrolidin-2-yl]pyridine | C15H15ClN2 | CID 110254174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Pyrrolidinylpyridine - Wikipedia [en.wikipedia.org]

- 4. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-2-(pyrrolidin-1-yl)pyridine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

4-Chloro-2-(pyrrolidin-1-yl)pyridine is a disubstituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique structural motif, featuring a nucleophilic pyrrolidine ring at the 2-position and a reactive chlorine atom at the 4-position of the pyridine core, offers a dual functionality that is highly attractive for the construction of complex molecular architectures. The pyrrolidine moiety is a common feature in many biologically active compounds, often contributing to improved solubility, metabolic stability, and target engagement.[1] The chloro-substituent, on the other hand, serves as a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse chemical functionalities. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of 4-Chloro-2-(pyrrolidin-1-yl)pyridine, with a focus on its utility in the development of novel therapeutics.

Physicochemical Properties

While specific experimental data for 4-Chloro-2-(pyrrolidin-1-yl)pyridine is not extensively reported in publicly available literature, its properties can be predicted based on its structural components. A summary of key physicochemical parameters is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClN₂ | - |

| Molecular Weight | 182.65 g/mol | - |

| Appearance | Predicted to be a solid or oil | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents | - |

Synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine: A Proposed Approach

A definitive, step-by-step synthesis protocol for 4-Chloro-2-(pyrrolidin-1-yl)pyridine is not readily found in peer-reviewed literature. However, based on established principles of nucleophilic aromatic substitution (SₙAr) on dihalopyridines, a plausible and efficient synthetic route can be proposed starting from the commercially available 2,4-dichloropyridine.

The pyridine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack. In dihalopyridines, the positions ortho and para to the ring nitrogen are particularly activated towards SₙAr. It is generally observed that the 4-position of 2,4-dichloropyridine is more reactive towards nucleophilic substitution than the 2-position. This selectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at the C4 position.

The proposed synthesis involves the regioselective monosubstitution of 2,4-dichloropyridine with pyrrolidine. The greater reactivity of the C4-chloro substituent would lead to the desired 4-chloro-2-(pyrrolidin-1-yl)pyridine as the major product.

Caption: Proposed synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine via nucleophilic aromatic substitution.

Experimental Protocol (Proposed)

Materials:

-

2,4-Dichloropyridine

-

Pyrrolidine

-

A suitable base (e.g., K₂CO₃, Et₃N)

-

A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Dioxane)

Procedure:

-

To a solution of 2,4-dichloropyridine (1.0 eq) in a suitable high-boiling point solvent, add a base (e.g., K₂CO₃, 2.0 eq).

-

Add pyrrolidine (1.0-1.2 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 4-Chloro-2-(pyrrolidin-1-yl)pyridine.

Causality Behind Experimental Choices:

-

Solvent: A high-boiling point polar aprotic solvent is chosen to facilitate the SₙAr reaction, which often requires elevated temperatures to overcome the activation energy barrier.

-

Base: A base is necessary to neutralize the hydrochloric acid (HCl) generated during the reaction, thus driving the equilibrium towards the product and preventing the protonation of the nucleophile.

-

Stoichiometry: Using a slight excess of pyrrolidine can help to ensure complete consumption of the starting material. However, a large excess should be avoided to minimize the formation of the disubstituted byproduct.

Chemical Reactivity and Synthetic Utility

The synthetic utility of 4-Chloro-2-(pyrrolidin-1-yl)pyridine stems from the reactivity of the C4-chloro substituent. This chloro group can readily participate in a variety of palladium-catalyzed cross-coupling reactions, providing access to a wide range of derivatives.

Caption: Key cross-coupling reactions of 4-Chloro-2-(pyrrolidin-1-yl)pyridine.

Key Reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a C-C bond, introducing various aryl or heteroaryl groups at the 4-position.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, providing access to a diverse range of 4-amino-substituted pyridine derivatives.

-

Sonogashira Coupling: The coupling with terminal alkynes, typically catalyzed by a palladium-copper system, yields 4-alkynyl-substituted pyridines.

These reactions highlight the value of 4-Chloro-2-(pyrrolidin-1-yl)pyridine as a versatile intermediate for generating libraries of compounds with diverse functionalities at the 4-position, a common strategy in lead optimization.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples of biologically active molecules derived directly from 4-Chloro-2-(pyrrolidin-1-yl)pyridine are not widely reported, the structural motifs present in this compound are prevalent in numerous kinase inhibitors and other therapeutic agents. The 2-aminopyridine and related scaffolds are known to interact with the hinge region of many kinases, a critical interaction for potent inhibition.

Potential as a Scaffold for Kinase Inhibitors:

The 4-Chloro-2-(pyrrolidin-1-yl)pyridine core can be envisioned as a key building block for the synthesis of novel kinase inhibitors. The pyrrolidine moiety can be tailored to occupy a specific pocket of the kinase active site, while the 4-position, functionalized through cross-coupling reactions, can be used to introduce substituents that enhance potency, selectivity, and pharmacokinetic properties.

For instance, the synthesis of compounds targeting kinases such as Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and various receptor tyrosine kinases could potentially utilize this scaffold.

Characterization Data

Predicted Spectroscopic Data:

-

¹H NMR: One would expect to see signals corresponding to the protons on the pyridine ring, with distinct chemical shifts influenced by the electron-donating pyrrolidine group and the electron-withdrawing chloro group. The protons of the pyrrolidine ring would likely appear as multiplets in the aliphatic region.

-

¹³C NMR: The spectrum would show nine distinct carbon signals. The chemical shifts of the pyridine carbons would be indicative of the substitution pattern.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for a monochlorinated compound.

Conclusion and Future Perspectives